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Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B15574158 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and drug development professionals working with JNJ-
46356479 and its analogs, with a specific focus on mitigating hERG channel inhibition.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-46356479 and what is its primary mechanism of action?

JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the

metabotropic glutamate receptor 2 (mGluR2).[1][2][3] As a PAM, it does not directly activate the

mGluR2 receptor but enhances the receptor's response to the endogenous agonist, glutamate.

[1][4] This mechanism is of interest for the treatment of central nervous system disorders, such

as schizophrenia, by modulating glutamate neurotransmission.[1][4]

Q2: Why is hERG inhibition a concern when working with JNJ-46356479 analogs?

The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel crucial for

cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a

potentially fatal cardiac arrhythmia called Torsades de Pointes.[5] During the development of

JNJ-46356479, initial prototype compounds showed undesirable hERG inhibition, a common

issue in drug discovery programs.[1][4][6] Therefore, careful monitoring and mitigation of hERG

liability are critical when designing new analogs.
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Q3: What are the common structural features in mGluR2 PAMs that might lead to hERG

inhibition?

While a definitive pharmacophore for hERG inhibition is complex, certain physicochemical

properties are associated with an increased risk. These often include:

High Lipophilicity: Increased lipophilicity can lead to non-specific binding to the hydrophobic

regions of the hERG channel.

Basicity: The presence of a basic nitrogen atom that can become protonated at physiological

pH is a common feature of many hERG inhibitors.

The lead optimization process for JNJ-46356479 focused on subtle structural modifications to

mitigate these liabilities while retaining potency at the mGluR2 receptor.[1][6]

Q4: How can I reduce hERG inhibition in my JNJ-46356479 analog series?

Based on the development of JNJ-46356479 and general medicinal chemistry strategies,

consider the following approaches:

Modulate Basicity: Subtle changes to the chemical environment of basic nitrogen atoms can

significantly impact their pKa and reduce hERG affinity.

Reduce Lipophilicity: Introducing polar groups or modifying lipophilic regions of the molecule

can decrease non-specific binding to the hERG channel.

Structural Modifications: The discovery of JNJ-46356479 involved addressing hERG issues

through subtle molecular modifications that improved the overall property profile of the lead

compounds.[1][4][6]

Troubleshooting Guide
Problem: My novel JNJ-46356479 analog shows potent mGluR2 activity but has a high level of

hERG inhibition.

Possible Cause: The structural modifications made to improve mGluR2 potency may have

inadvertently increased the affinity for the hERG channel. This is a common challenge in lead

optimization.[1][6]
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Solutions:

Systematic SAR Exploration: Synthesize a focused library of analogs with modifications at

the sites known to influence hERG liability (e.g., basic amine regions, lipophilic moieties).

Physicochemical Property Analysis: Analyze the calculated properties (e.g., cLogP, pKa) of

your active but hERG-liable compounds and compare them to JNJ-46356479 and its less

hERG-active precursors.

In Silico Modeling: Utilize predictive QSAR models for hERG inhibition to guide the design of

new analogs with a lower probability of off-target activity.[7]

Problem: I am seeing inconsistent results in my in-vitro hERG assay.

Possible Cause: Inconsistencies in hERG assay results can arise from several factors,

including compound solubility, stability, and the specific experimental protocol used.

Solutions:

Ensure Compound Solubility: Poor solubility can lead to inaccurate concentration-response

curves. Verify the solubility of your compounds in the assay buffer and consider using a co-

solvent if necessary, ensuring the final concentration of the solvent does not affect the assay.

Standardize Experimental Conditions: Use a consistent and validated hERG assay protocol.

Key parameters to control include cell line, temperature, voltage protocol, and compound

incubation time.

Include Reference Compounds: Always include a known hERG inhibitor (e.g., E-4031,

cisapride) as a positive control to ensure the assay is performing as expected.[5]

Data Presentation
The following table summarizes the in vitro potency and hERG inhibition data for JNJ-
46356479 and a precursor compound, highlighting the successful mitigation of hERG liability

while maintaining mGluR2 activity.
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Compound mGluR2 PAM EC50 (nM) hERG Inhibition IC50 (µM)

Precursor Compound 6 78 < 1

JNJ-46356479 (27) 78 > 30

Data extracted from Cid JM, et al. J Med Chem. 2016.

Experimental Protocols
Whole-Cell Patch-Clamp hERG Assay
This is the gold-standard method for assessing hERG channel inhibition.

1. Cell Preparation:

Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

Culture cells to 70-90% confluency before the experiment.

On the day of the experiment, dissociate cells into a single-cell suspension.

2. Electrophysiology Recording:

Use a patch-clamp amplifier and data acquisition system.

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal

solution.

Establish a high-resistance (>1 GΩ) seal between the pipette and a single cell.

Rupture the cell membrane to achieve the whole-cell configuration.

3. Voltage Protocol and Data Acquisition:

Clamp the cell at a holding potential of -80 mV.

Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a

repolarizing ramp or step to elicit the characteristic tail current.
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Record baseline currents in the vehicle control solution.

Perfuse the cell with increasing concentrations of the test compound, allowing the current to

reach a steady state at each concentration.

Record the hERG tail current at each concentration.

4. Data Analysis:

Measure the peak tail current amplitude at each compound concentration.

Normalize the current to the baseline control.

Plot the percent inhibition against the compound concentration and fit the data to a

concentration-response curve to determine the IC50 value.

Thallium Flux Assay (High-Throughput Screening)
This is a fluorescence-based assay suitable for higher throughput screening of hERG inhibition.

1. Cell Preparation:

Plate hERG-expressing cells in a multi-well plate.

Load the cells with a thallium-sensitive fluorescent dye.

2. Compound Incubation:

Add the test compounds at various concentrations to the wells and incubate.

3. Thallium Stimulation and Fluorescence Reading:

Add a stimulus buffer containing thallium to the wells.

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

4. Data Analysis:
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Calculate the rate of fluorescence increase, which is proportional to the influx of thallium

through open hERG channels.

Compare the fluorescence signal in compound-treated wells to control wells to determine the

percent inhibition.
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Caption: Iterative lead optimization cycle for mitigating hERG inhibition.
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hERG Assay Experimental Workflow
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Caption: General workflow for in vitro hERG channel assays.
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Caption: Simplified mGluR2 signaling pathway modulated by a PAM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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